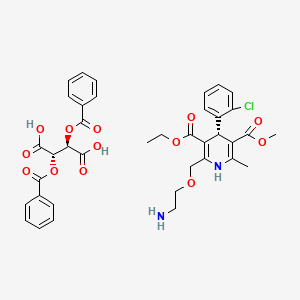
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Amlodipine Hemi-dibenzoyl-L-tartrate is a chemical compound that is often used in the pharmaceutical industry. It is a derivative of amlodipine, a well-known calcium channel blocker used to treat high blood pressure and angina. The compound is characterized by its unique molecular structure, which includes a hemi-dibenzoyl-L-tartrate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Amlodipine Hemi-dibenzoyl-L-tartrate typically involves several steps, starting with the preparation of the amlodipine base. This is followed by the introduction of the hemi-dibenzoyl-L-tartrate moiety through a series of chemical reactions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of ®-Amlodipine Hemi-dibenzoyl-L-tartrate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Amlodipine Hemi-dibenzoyl-L-tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
®-Amlodipine Hemi-dibenzoyl-L-tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: It is used in the development of new pharmaceutical formulations for the treatment of cardiovascular diseases.
Industry: It is used in the production of high-purity chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ®-Amlodipine Hemi-dibenzoyl-L-tartrate involves the inhibition of calcium ion influx through L-type calcium channels. This leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved include the regulation of intracellular calcium levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: A widely used calcium channel blocker with a similar mechanism of action.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Felodipine: A calcium channel blocker with a longer duration of action compared to amlodipine.
Uniqueness
®-Amlodipine Hemi-dibenzoyl-L-tartrate is unique due to its hemi-dibenzoyl-L-tartrate moiety, which may confer additional pharmacokinetic or pharmacodynamic properties. This makes it a valuable compound for research and development in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C38H39ClN2O13 |
|---|---|
Poids moléculaire |
767.2 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dibenzoyloxybutanedioic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C18H14O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h5-8,17,23H,4,9-11,22H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t17-;13-,14+/m1./s1 |
Clé InChI |
HGESXLUHWHUOLN-RXBLJCKUSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


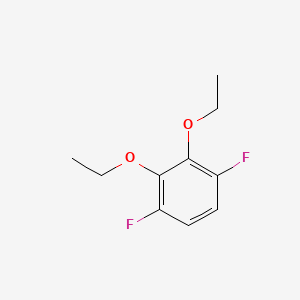

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
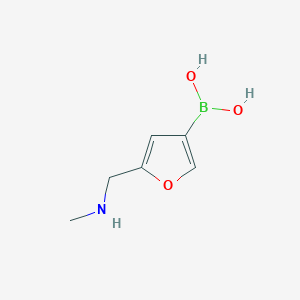
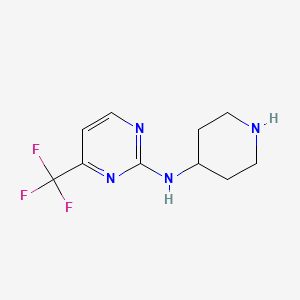

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
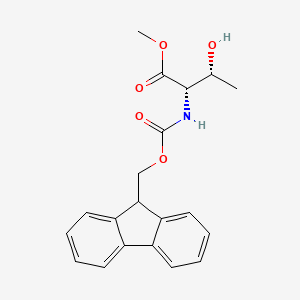
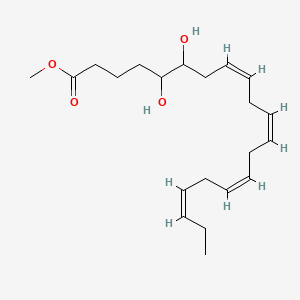
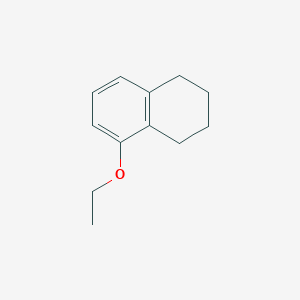
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)

